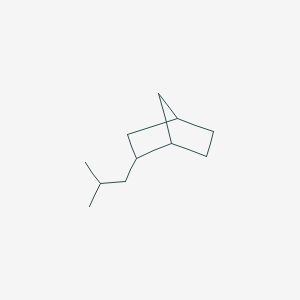

Norbornane, 2-isobutyl-

Description

Contextual Significance of Norbornane (B1196662) Scaffolds in Organic Chemistry

The norbornane framework, a bicyclic hydrocarbon formally known as bicyclo[2.2.1]heptane, represents a cornerstone of stereochemical and mechanistic studies in organic chemistry. wikipedia.org Its rigid, strained ring system provides a unique three-dimensional template that has been instrumental in probing the intricacies of chemical reactions. The inherent ring strain of the norbornane scaffold also imparts distinct reactivity to its derivatives, making them valuable building blocks in the synthesis of complex molecules.

Norbornane and its unsaturated counterpart, norbornene, serve as versatile scaffolds in various chemical disciplines. In medicinal chemistry, the rigid norbornane core is utilized to constrain the conformation of bioactive molecules, enabling a more precise interaction with biological targets. This has led to the development of norbornane-containing compounds with a range of therapeutic potentials. Furthermore, in materials science, norbornene derivatives are key monomers in ring-opening metathesis polymerization (ROMP), yielding polymers with unique thermal and mechanical properties.

Overview of 2-Isobutylnorbornane as a Specific Bicyclic Hydrocarbon

Norbornane, 2-isobutyl-, also known by its systematic IUPAC name 2-(2-methylpropyl)bicyclo[2.2.1]heptane, is a specific alkyl-substituted derivative of the parent norbornane structure. vulcanchem.com The presence of the isobutyl group at the 2-position introduces a chiral center, leading to the potential for different stereoisomers, namely endo and exo diastereomers, as well as their respective enantiomers. The distinction between endo and exo isomers is a critical aspect of norbornane chemistry, arising from the orientation of the substituent relative to the one-carbon bridge (C7). wikipedia.orglibretexts.org The exo isomer has the substituent pointing away from the six-membered ring, while the endo isomer has it pointing towards it. wikipedia.orglibretexts.org This stereochemical difference can significantly influence the molecule's physical properties and reactivity.

While detailed experimental data on the physicochemical properties of 2-isobutylnorbornane are not extensively documented in publicly available literature, its fundamental chemical identity is well-defined.

Interactive Data Table: Chemical Identifiers for Norbornane, 2-isobutyl-

| Identifier | Value |

| IUPAC Name | 2-(2-methylpropyl)bicyclo[2.2.1]heptane |

| CAS Number | 18127-14-5 |

| Molecular Formula | C11H20 |

| Molecular Weight | 152.28 g/mol |

| Standard InChI | InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |

| Standard InChIKey | FUYHDFCORAHYRE-UHFFFAOYSA-N |

A comprehensive search of scientific databases did not yield specific, publicly available research findings detailing the experimental physicochemical or spectroscopic data for Norbornane, 2-isobutyl-. Therefore, data tables for properties such as boiling point, density, refractive index, and detailed NMR or mass spectrometry data could not be compiled for this specific compound.

Historical Development and Evolution of Research in Norbornane Chemistry Relevant to Alkyl-Substituted Derivatives

The study of norbornane chemistry has a rich history, dating back to the pioneering work on its parent structure. The initial synthesis of norbornane was achieved through the reduction of norcamphor. wikipedia.org However, the true expansion of norbornane chemistry, particularly the synthesis of its substituted derivatives, was propelled by the development of powerful synthetic reactions, most notably the Diels-Alder reaction and hydroboration.

The Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, provided a direct and stereocontrolled route to the norbornene skeleton. The reaction of cyclopentadiene (B3395910) with various substituted alkenes allows for the introduction of a wide array of functional groups at the 2- and 3-positions of the resulting norbornene adduct. researchgate.net This method is fundamental to the synthesis of precursors for alkyl-substituted norbornanes. The stereochemical outcome of the Diels-Alder reaction involving cyclic dienes often favors the formation of the endo product under kinetic control, a phenomenon explained by secondary orbital interactions. masterorganicchemistry.comyoutube.com

The advent of hydroboration, developed by Nobel laureate Herbert C. Brown, revolutionized the synthesis of alcohols and, by extension, alkyl derivatives from alkenes. wikipedia.orgnobelprize.orgchem-station.com The reaction of borane (B79455) (BH3) or its complexes with a norbornene derivative proceeds with high regio- and stereoselectivity. masterorganicchemistry.comwikipedia.org The boron atom adds to the less sterically hindered carbon, and the subsequent oxidation of the resulting organoborane with hydrogen peroxide yields an alcohol with a defined stereochemistry. masterorganicchemistry.comwikipedia.org This alcohol can then be further transformed into an alkyl group through various functional group interconversions. The hydroboration of substituted norbornenes allows for the controlled synthesis of specific isomers of alkyl-substituted norbornanes.

These foundational synthetic methodologies have enabled the preparation of a vast library of substituted norbornanes, which have been crucial in advancing our understanding of reaction mechanisms, stereochemistry, and the structure-property relationships of bicyclic systems. While specific research focusing exclusively on 2-isobutylnorbornane is limited, the principles established through the study of other alkyl-substituted norbornanes provide a solid framework for understanding its chemical behavior.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18127-14-5 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |

InChI Key |

FUYHDFCORAHYRE-UHFFFAOYSA-N |

SMILES |

CC(C)CC1CC2CCC1C2 |

Canonical SMILES |

CC(C)CC1CC2CCC1C2 |

Synonyms |

2-Isobutylnorbornane |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 2 Isobutylnorbornane and Analogues

Mechanistic Pathways of Functionalization Reactions

Functionalization reactions of norbornane (B1196662) systems are often characterized by the participation of the strained bicyclic structure in catalytic cycles, leading to transformations that are difficult to achieve with more flexible acyclic or monocyclic substrates.

A key functionalization strategy involving norbornane analogues is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. This methodology relies on the ability of the norbornene moiety to direct C-H activation at an ortho position of an aryl group. The catalytic cycle typically begins with the formation of an aryl-Pd(II) species. scispace.com This intermediate then coordinates with a norbornane derivative like 2-isobutylnorbornane. The subsequent steps involve migratory insertion followed by a crucial C-H metalation to form a stable five-membered palladacycle, known as an aryl-norbornyl-palladacycle (ANP) intermediate. scispace.comnih.gov This ANP species is central to the catalytic cycle, acting as a lynchpin that holds the aryl and norbornyl fragments together, allowing for further functionalization at the ortho position of the aryl group. nih.gov The formation of this palladacycle is favored due to the rigid geometry of the norbornane scaffold.

Following the initial oxidative addition of an aryl halide to a Pd(0) catalyst, the coordination and subsequent migratory insertion of the norbornene double bond into the aryl-palladium bond is a critical step. nih.govbeilstein-journals.org This insertion is typically rapid and occurs in a syn fashion to the less sterically hindered exo face of the norbornane skeleton. nih.gov The resulting alkyl-palladium(II) intermediate is conformationally constrained.

A significant feature of the norbornyl system is its geometric preclusion of β-hydride elimination, a common and rapid decomposition pathway for many alkyl-palladium intermediates. illinois.edu The rigid [2.2.1] bicyclic structure prevents the palladium center and a β-hydrogen from achieving the required syn-coplanar arrangement for elimination. This suppression of β-hydride elimination allows the aryl-norbornyl-palladium intermediate to persist and engage in further reactions. nih.gov

The catalytic cycle culminates in a reductive elimination step. After the desired functional groups have been installed, the final C-C or C-heteroatom bond is formed through reductive elimination from a Pd(IV) or Pd(II) center, which releases the poly-substituted product. beilstein-journals.orgchinesechemsoc.org Concurrently, a β-carbon elimination process can occur, which extrudes the norbornane molecule and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. nih.govchinesechemsoc.org

Table 1: Key Stages in a Generic Catellani-Type Catalytic Cycle

| Stage | Description | Key Intermediate |

| Initiation | Oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. | Ar-Pd(II)-X |

| Coordination & Insertion | Coordination of 2-isobutylnorbornane followed by migratory insertion into the Ar-Pd bond. | exo-(2-isobutylnorbornyl)-Pd(II)-Ar |

| C-H Activation | Intramolecular C-H activation at the ortho position of the aryl group. | Aryl-Norbornyl-Palladacycle (ANP) |

| Functionalization | Reaction of the ANP with an electrophile or coupling partner. | Functionalized Pd(IV) or Pd(II) complex |

| Termination | Reductive elimination to form the product, followed by β-carbon elimination to release norbornane. | Pd(0) or Pd(II) catalyst |

The stereochemistry of reactions involving 2-isobutylnorbornane is profoundly influenced by its rigid, three-dimensional structure. The bicyclic system possesses two distinct faces: the sterically open exo face and the more hindered endo face, which is shielded by the ethano-bridge. beilstein-journals.org Consequently, metal catalysts and reagents preferentially coordinate to the exo face. beilstein-journals.org This inherent facial bias dictates the stereochemical outcome of many reactions, such as the previously mentioned exo-cis migratory insertion. nih.gov

In asymmetric catalysis, chiral norbornene derivatives can be employed as co-catalysts to control the stereochemical outcome. chinesechemsoc.org The reaction sequence, which involves the formation of a chiral palladacycle intermediate, can proceed in an enantiodiscriminative manner. The stereoselectivity is established during the oxidative addition of a second arylating reagent to this chiral intermediate, with non-covalent interactions often governing the facial selectivity. chinesechemsoc.org Subsequent reductive elimination and catalyst regeneration deliver the final product with a specific, controlled stereochemistry. The reactivity difference between diastereomers is also a key factor; for instance, the exo-norbornene isomer is reported to react faster than the endo isomer in certain cycloaddition reactions. researchgate.net

Isomerization and Rearrangement Mechanisms

Beyond catalytic functionalization, norbornane systems are renowned for their propensity to undergo skeletal rearrangements and isomerizations, often involving cationic intermediates.

The 2-norbornyl cation is a cornerstone of physical organic chemistry due to its "non-classical" structure. wikipedia.org When a leaving group departs from the C2 position of a norbornane, such as in the solvolysis of an exo-2-norbornyl derivative, the resulting carbocation is not a simple, localized positive charge. Instead, it forms a symmetrically bridged structure where the C6-C1 sigma bond electrons delocalize to stabilize the empty p-orbital at C2. wikipedia.orggithub.io This creates a 3-centre-2-electron (3c-2e) bond involving carbons C1, C2, and C6. wikipedia.orgcdnsciencepub.com

This non-classical ion concept, championed by Saul Winstein, stood in contrast to the classical view proposed by Herbert C. Brown, which described the species as a rapid Wagner-Meerwein equilibrium between two classical, asymmetric carbocations. wikipedia.org However, extensive spectroscopic evidence from NMR at very low temperatures and, ultimately, an X-ray crystal structure of a 2-norbornyl cation salt, definitively confirmed the bridged, non-classical nature of the ground-state ion. github.ioprinceton.edu For a 2-isobutylnorbornane derivative, the formation of such a cation would lead to rapid scrambling and rearrangement, a fundamental characteristic of its reactivity under acidic conditions. This delocalized structure represents a potential energy minimum, not a transition state. wikipedia.orggithub.io

In a substituted norbornane like 2-isobutylnorbornane, the isobutyl group can be oriented in one of two diastereomeric positions: exo or endo. wikipedia.org The exo prefix denotes the isomer where the substituent is on the same side as the one-carbon bridge (C7), or "anti" to the longest bridge, while the endo isomer has the substituent on the opposite side, "syn" to the longest bridge. wikipedia.org

These two isomers can often be interconverted. For instance, in the presence of a strong base, the proton at C2 can be abstracted to form a carbanion or enolate intermediate. scirp.orgresearchgate.net This process allows for rapid equilibration between the endo and exo forms. The thermodynamic equilibrium typically favors the exo isomer, which is sterically less hindered. scirp.orgresearchgate.net

The stereochemistry also has a significant kinetic impact. The rate of hydrolysis of a 2-carboxymethylnorbornane, for example, is faster for the exo-isomer than the endo-isomer due to reduced steric hindrance from the bicyclic ring structure for the approaching nucleophile. scirp.org This difference in reactivity allows for kinetic resolution or the stereo-selective synthesis of one isomer over the other by carefully controlling reaction conditions. scirp.orgresearchgate.net Computational studies have also shown that the large distortion required for the norbornene skeleton in certain transition states makes the formation of endo products less favorable. nih.gov

Table 2: Comparison of Exo and Endo Isomers of 2-Isobutylnorbornane

| Feature | exo-2-Isobutylnorbornane | endo-2-Isobutylnorbornane |

| Stereochemistry | Isobutyl group is "anti" to the longest bridge (C5-C6). | Isobutyl group is "syn" to the longest bridge (C5-C6). |

| Thermodynamic Stability | Generally more stable due to lower steric strain. scirp.orgresearchgate.net | Generally less stable. |

| Kinetic Reactivity | Often more reactive in reactions where the approach to the substituent is sterically sensitive (e.g., hydrolysis, some polymerizations). scirp.org | Often less reactive due to steric hindrance from the bicyclic frame. scirp.org |

| Catalyst Interaction | The exo face is the preferred site for metal coordination in catalysis. beilstein-journals.org | The endo face is sterically hindered, making coordination less favorable. beilstein-journals.org |

Thermal and Radical Reaction Mechanisms

The bicyclo[2.2.1]heptane framework, the core structure of norbornane and its derivatives like 2-isobutylnorbornane, is characterized by significant ring strain due to its bridged structure. This inherent strain makes it susceptible to reactions that relieve this energy, particularly under thermal or radical conditions. semanticscholar.org The study of these reaction mechanisms is crucial for understanding the stability and reactivity of this class of compounds. Computational chemistry, especially density functional theory (DFT), has become a significant tool for examining the mechanisms of free radical and radical ion reactions involving these systems. rsc.org

The thermal decomposition of norbornane and its analogues is initiated by the cleavage of a carbon-carbon (C-C) bond. arxiv.org The high ground state energy associated with the strained norbornane ring means that reactions leading to ring-opening are often energetically favorable. semanticscholar.org There are four distinct types of C-C bonds in the norbornane skeleton, and the scission of any of these can lead to different ring-opened products. semanticscholar.org

The thermal decomposition of norbornane, studied in a jet-stirred reactor at temperatures between 873 and 973 K, proceeds through unimolecular initiation involving C-C bond scission. arxiv.org This process generates diradicals, which can then undergo further reactions. arxiv.org The primary products observed from the thermal decomposition of norbornane in benzene (B151609) are hydrogen, ethylene (B1197577), and 1,3-cyclopentadiene, indicating a complex reaction cascade following the initial bond cleavage. arxiv.org

The cleavage of specific bonds in norbornane derivatives can be a strategic step in chemical synthesis, providing access to a variety of carbocyclic systems:

Cleavage of the C1-C2 bond can lead to the formation of cis-1,3-disubstituted cyclopentane (B165970) derivatives. semanticscholar.org

Cleavage of the C1-C6 bond can also result in cyclopentane-based structures. semanticscholar.org

Fragmentation of the C1-C7 bond in certain norbornane systems can produce bridged eight-membered rings. researchgate.net

The specific bond that breaks and the resulting products can be influenced by substituents on the norbornane ring and the reaction conditions employed. The inherent strain in the molecule is a key driving force, making these C-C bond cleavage reactions more facile than in corresponding unstrained acyclic or cyclic systems. semanticscholar.org

Table 1: Products from Thermal Decomposition of Norbornane

| Reactant | Conditions | Major Products |

| Norbornane | 873–973 K in a jet-stirred reactor | Hydrogen, Ethylene, 1,3-Cyclopentadiene |

This table summarizes the primary products identified from the thermal decomposition of the parent compound, norbornane, as detailed in the literature. arxiv.org

A key characteristic of the 2-norbornyl radical is its non-stereospecific nature. utexas.edu Unlike the corresponding 2-norbornyl cation, which is known to react exclusively from the exo face, the radical intermediate can react from both the exo and endo faces. utexas.edulibretexts.org For instance, in radical-mediated reduction reactions, the intermediate norbornyl radical can abstract a hydrogen atom from either face. utexas.edu This lack of stereospecificity is strong evidence for the existence of a common radical intermediate in reactions starting from either exo or endo isomers, ruling out a concerted mechanism that would retain the initial configuration. utexas.edu

Studies involving the chlorination of norbornane have shown that the ratio of exo to endo products can be influenced by the reaction conditions and the nature of the chlorine-donating species. acs.org In some cases, the direct reunion of a norbornyl radical with another radical, such as a t-butoxy radical, can lead to the formation of ether products. acs.org

The primary pathways for norbornyl radicals include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule (like a solvent or another reagent) to form a stable norbornane derivative. This is a common termination step. utexas.edu

Rearrangement: The initial radical can undergo rearrangement. For example, radical rearrangement of bicyclo[2.2.1]heptadiene is a known process. researchgate.net

Fragmentation: The radical can undergo further C-C bond scission (β-scission), especially at high temperatures, leading to ring-opened products like cyclopentenyl or cyclohexenyl radicals, which then lead to stable products like ethylene and cyclopentadiene (B3395910). arxiv.org

Intermolecular Trapping: The radical can be trapped by other molecules present in the reaction mixture, such as chlorine atoms or other radical species. acs.org

The competition between these different pathways is dependent on factors like temperature, pressure, and the concentration of various reactants and radical scavengers. arxiv.orgacs.org

Stereochemical Investigations of 2 Isobutylnorbornane and Its Derivatives

Conformational Analysis of Bicyclo[2.2.1]heptane Systems

The parent structure, bicyclo[2.2.1]heptane, is a saturated hydrocarbon featuring a cyclohexane (B81311) ring in a boat conformation bridged by a methylene (B1212753) group between the C1 and C4 positions. openstax.orgwillingdoncollege.ac.in This bridged structure locks the molecule into a rigid conformation, resulting in significant ring strain compared to non-bridged cycloalkanes. fiveable.me The molecule's inherent rigidity makes it an excellent model system for investigating the influence of stereochemistry on chemical behavior. fiveable.mecore.ac.uk

The conformation of the bicyclo[2.2.1]heptane system is characterized by its boat-like shape, which forces some carbon atoms into non-planar arrangements and pyramidalizes the bridgehead carbons. fiveable.me This structural constraint is a key factor in the distinct reactivity and physical properties observed in norbornane (B1196662) derivatives. fiveable.me

Table 1: Structural Features of Bicyclo[2.2.1]heptane

| Feature | Description | Reference |

| Systematic Name | Bicyclo[2.2.1]heptane | solubilityofthings.com |

| Common Name | Norbornane | solubilityofthings.com |

| Molecular Formula | C₇H₁₂ | solubilityofthings.com |

| Key Conformation | Strained boat-like conformation | willingdoncollege.ac.infiveable.me |

| Structural Nature | Rigid, bridged bicyclic system | openstax.orgfiveable.me |

Endo/Exo Isomerism in 2-Substituted Norbornanes

Substitution at the C2 position of the norbornane ring system leads to the formation of endo and exo stereoisomers. wikipedia.org The endo prefix denotes that the substituent is oriented "syn" or closer to the longest bridge (the two-carbon bridge from C1 to C6 via C5), while the exo prefix indicates the substituent is "anti" or further from this bridge. wikipedia.org

In the case of 2-isobutylnorbornane, two diastereomers exist: endo-2-isobutylnorbornane and exo-2-isobutylnorbornane. Generally, for 2-substituted norbornanes, the exo isomer is thermodynamically more stable than the endo isomer. scirp.orglatech.edu This increased stability is attributed to reduced steric hindrance between the substituent and the rest of the norbornane framework, particularly the hydrogen atoms on the C5 and C6 carbons. The bulky isobutyl group experiences significant steric repulsion in the endo position, making the exo isomer the favored conformer at equilibrium.

The distinction between endo and exo isomers can be readily made using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The coupling constants and chemical shifts of the protons on the substituted carbon (C2) and adjacent carbons are characteristically different for each isomer.

Isomerization from the kinetically favored endo product, often formed in Diels-Alder reactions, to the thermodynamically favored exo product can be achieved, for instance, by heating or under basic conditions. scirp.orgresearchgate.net For example, studies on methyl 5-norbornene-2-carboxylate have shown that a strong base can rapidly promote isomerization to reach a thermodynamic equilibrium where the exo content is significantly higher. scirp.org

Chiral Properties and Absolute Configurations of Norbornane Derivatives

While unsubstituted norbornane is an achiral molecule, the introduction of a substituent at the C2 position, as in 2-isobutylnorbornane, typically renders the molecule chiral. The chirality arises from the presence of multiple stereocenters, specifically at the C1, C2, and C4 positions. As a result, 2-isobutylnorbornane can exist as a pair of enantiomers.

The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For example, one enantiomer could be (1R, 2R, 4S)-2-isobutylnorbornane, and its non-superimposable mirror image would be (1S, 2S, 4R)-2-isobutylnorbornane. The synthesis of specific enantiomers, known as asymmetric synthesis, is a significant area of research and often employs chiral catalysts or starting materials derived from the "chiral pool". core.ac.ukmagtech.com.cn

The determination of the absolute configuration of norbornane derivatives is crucial and can be accomplished through various methods, including chemical correlation to compounds of known configuration or by using chiroptical techniques like circular dichroism (CD). researchgate.netacs.org Chiroptical studies are particularly powerful as the observed Cotton effect in CD spectra is highly sensitive to the spatial arrangement of atoms around the chromophore within the rigid bicyclic system. researchgate.net

Table 2: Stereoisomers of 2-Isobutylnorbornane

| Isomer Type | Specific Isomers | Key Stereochemical Feature |

| Diastereomers | endo-2-isobutylnorbornane, exo-2-isobutylnorbornane | Relative orientation of the isobutyl group (endo or exo). |

| Enantiomers | (1R, 2R, 4S)- and (1S, 2S, 4R)-exo-2-isobutylnorbornane | Non-superimposable mirror images. |

| Enantiomers | (1R, 2S, 4S)- and (1S, 2R, 4R)-endo-2-isobutylnorbornane | Non-superimposable mirror images. |

Influence of Stereochemistry on Reactivity and Polymerization

The stereochemistry of norbornane derivatives profoundly influences their chemical reactivity. nih.gov In reactions involving attack at the norbornane skeleton, such as additions to a double bond in related norbornene systems, reagents typically approach from the less sterically hindered exo face. nih.govyoutube.com This preference for exo attack is a well-established principle and leads to high stereoselectivity in many reactions. rsc.org

This stereochemical control is also critical in polymerization reactions. In Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives, the reactivity of the monomer is highly dependent on its stereochemistry. caltech.edu The exo isomers of norbornene-based monomers generally exhibit higher reactivity and polymerize more rapidly than their endo counterparts. researchgate.net This difference in reactivity is often attributed to the greater steric hindrance of the endo substituent, which can impede the approach of the bulky catalyst to the double bond. researchgate.netacs.org In some cases of catalytic insertion polymerization, the polymerization of endo-substituted monomers may stop after a single insertion, not due to catalyst chelation, but because the subsequent insertion becomes thermodynamically unfavorable. acs.org

The stereochemistry of the monomer not only affects the rate of polymerization but also dictates the microstructure and properties of the resulting polymer. caltech.edunih.gov The precise control over the monomer's stereochemistry allows for the synthesis of polymers with specific tacticities (e.g., isotactic or syndiotactic), which in turn determines physical properties like crystallinity and melting point. caltech.edu

Computational Chemistry Approaches in Norbornane Research

Computational Support for Spectroscopic Data Interpretation

Predicted NMR Chemical Shifts

Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step to ensure the results are independent of the origin of the magnetic field.

Chemical Shift Prediction: The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The relationship is given by: δ = σref - σiso.

Various DFT functionals and basis sets can be used, and their choice can influence the accuracy of the predictions. For instance, studies on related molecules have often utilized functionals like B3LYP paired with basis sets such as 6-31G(d) or larger. To improve accuracy, the results are often scaled or corrected based on linear regression analysis of calculated versus experimental data for a set of known compounds.

For a molecule like 2-isobutyl-norbornane, these calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the structure. The data would be presented in a tabular format, allowing for a direct comparison with experimental results. Below is a hypothetical table illustrating how such data would be presented.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2-isobutyl-norbornane (Note: The following data is illustrative and not from a published computational study on 2-isobutyl-norbornane.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 | 42.5 | H1 | 2.30 |

| C2 | 48.9 | H2 | 1.85 |

| C3 | 35.1 | H3-exo, H3-endo | 1.60, 1.15 |

| C4 | 36.8 | H4 | 2.25 |

| C5 | 28.7 | H5-exo, H5-endo | 1.55, 1.10 |

| C6 | 29.9 | H6-exo, H6-endo | 1.58, 1.12 |

| C7 | 38.2 | H7-syn, H7-anti | 1.40, 1.35 |

| C1' | 45.3 | H1' | 1.75 |

| C2' | 25.8 | H2' | 1.95 |

| C3' | 22.6 | H3' | 0.90 |

| C4' | 22.4 | H4' | 0.88 |

Such a table would be instrumental for researchers in assigning the complex spectra of substituted norbornanes.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration and solution-phase conformation of chiral molecules. Computational modeling is essential for the interpretation of VCD spectra.

The application of VCD analysis to 2-isobutyl-norbornane would be particularly insightful due to the chirality introduced by the isobutyl substituent at the C2 position. The computational workflow for VCD analysis typically involves the following steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed.

Geometry Optimization and Frequency Calculation: Each conformer is then optimized, and its vibrational frequencies and infrared (IR) intensities are calculated, usually at the DFT level of theory.

VCD Intensity Calculation: For each vibrational mode, the VCD rotational strengths are computed.

Spectral Simulation: The calculated frequencies and intensities (both IR and VCD) are then convoluted with a Lorentzian or Gaussian function to generate a simulated spectrum.

Comparison with Experiment: The simulated spectrum is compared with the experimental VCD spectrum to determine the absolute configuration and identify the dominant conformers in solution.

Studies on structurally related chiral bicyclo[2.2.1]heptane derivatives, such as fenchone (B1672492) and camphor, have demonstrated the utility of this approach. acs.orgnih.gov In these studies, DFT calculations were used to analyze the VCD and IR spectra in various spectral regions, including the mid-IR and the CH-stretching regions. acs.orgnih.gov The analysis allows for the assignment of specific VCD signals to the vibrational modes of the molecule, which are sensitive to its three-dimensional structure. acs.orgnih.gov

For 2-isobutyl-norbornane, a VCD analysis would involve comparing the experimental spectrum with the calculated spectra for both the (1R,2R,4S)-2-isobutyl-bicyclo[2.2.1]heptane and (1S,2S,4R)-2-isobutyl-bicyclo[2.2.1]heptane enantiomers. The enantiomer whose calculated spectrum matches the experimental one would reveal the absolute configuration of the sample.

The results of such an analysis are often presented in a table that correlates the experimental and calculated vibrational frequencies and VCD intensities for the most significant bands. An example of how such data might be structured is provided below.

Hypothetical VCD and IR Data for a Key Vibrational Mode of (1R,2R,4S)-2-isobutyl-bicyclo[2.2.1]heptane (Note: The following data is illustrative and not from a published computational study on 2-isobutyl-norbornane.)

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Intensity (10⁻⁸ esu²cm²) | Vibrational Mode Description |

| 2958 | (+) | 2960 | +5.2 | Asymmetric CH₃ stretch |

| 1465 | (-) | 1468 | -2.8 | CH₂ scissoring |

| 1380 | (+) | 1382 | +1.9 | CH bend |

| 1150 | (-) | 1155 | -3.5 | C-C stretch coupled with CH rock |

This detailed correlation between experimental and computational data is crucial for the unambiguous assignment of the absolute stereochemistry of complex chiral molecules like 2-isobutyl-norbornane.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Isobutylnorbornane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex bicyclic systems like norbornane (B1196662) derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of 2-isobutylnorbornane and its derivatives. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic and steric environments. organicchemistrydata.org

In the ¹H NMR spectrum of norbornane itself, the protons exhibit distinct chemical shifts. The bridgehead protons, endo-protons, and exo-protons resonate in different regions of the spectrum. modgraph.co.uk The introduction of an isobutyl group at the 2-position induces significant changes in these chemical shifts, particularly for the protons on the substituted carbon (C2) and adjacent carbons. These substituent-induced chemical shifts (SCS) are invaluable for confirming the position of the substituent. modgraph.co.uk For instance, the exo and endo protons at a given carbon in the norbornane framework can be distinguished based on their chemical shifts, with exo protons generally appearing downfield from their endo counterparts. modgraph.co.uk

Similarly, the ¹³C NMR spectrum provides crucial information. The rigid bicyclo[2.2.1]heptane skeleton of norbornane gives rise to characteristic chemical shifts for its seven carbon atoms. cdnsciencepub.comorganicchemistrydata.org The isobutyl substituent will cause notable shifts in the signals of the carbon atoms in the norbornane core, especially C2 and its neighbors. The chemical shifts of the isobutyl group's carbons also provide confirmatory data. The use of techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com

A representative, though not exhaustive, table of expected chemical shifts for 2-substituted norbornanes is provided below. Actual values for 2-isobutylnorbornane would require specific experimental data.

| Atom | Typical ¹H Chemical Shift Range (ppm) | Typical ¹³C Chemical Shift Range (ppm) |

| Bridgehead (C1, C4) | 1.8 - 2.5 | 35 - 45 |

| Substituted (C2) | Varies with substituent | Varies significantly |

| Adjacent to substituent (C3, C1) | Varies with substituent | Varies significantly |

| Exo Protons | Generally downfield | - |

| Endo Protons | Generally upfield | - |

| Isobutyl CH | ~1.5 - 2.0 | ~40 - 50 |

| Isobutyl CH₂ | ~1.0 - 1.5 | ~25 - 35 |

| Isobutyl CH₃ | ~0.8 - 1.0 | ~20 - 25 |

| Note: These are generalized ranges and can be influenced by the specific derivative and solvent used. pitt.edudocbrown.info |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and establishing the complete bonding framework. researchgate.netacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (³J-coupling). nih.gov For 2-isobutylnorbornane, COSY spectra would reveal correlations between the proton on C2 and the protons on C1 and C3, as well as correlations within the isobutyl group itself. modgraph.co.uk This helps to trace out the carbon-carbon connectivity through the proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. nih.gov This allows for the direct assignment of each carbon signal based on the already assigned proton signals (or vice versa). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). tandfonline.com For 2-isobutylnorbornane, HMBC would show correlations from the isobutyl protons to the C2 carbon of the norbornane ring, definitively confirming the attachment point of the substituent. It would also show correlations between protons on the norbornane skeleton and neighboring carbons, helping to piece together the entire molecular structure. tandfonline.comresearchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of 2-isobutylnorbornane and its derivatives. researchgate.netuochb.czacs.org

The norbornane framework is known to undergo certain dynamic processes, such as conformational changes or rearrangements. unibas.it Variable temperature (VT) NMR is a powerful tool to study these dynamic behaviors. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to these processes. nih.govmdpi.com

For instance, if a molecule exists as a mixture of rapidly interconverting conformers at room temperature, the NMR spectrum will show averaged signals. As the temperature is lowered, the rate of interconversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become distinct. researchgate.net Analysis of the spectra at different temperatures allows for the determination of the energy barriers (activation energy) for these processes. rsc.org While 2-isobutylnorbornane itself is relatively rigid, certain derivatives might exhibit dynamic behavior, such as restricted rotation of bulky substituents, which could be investigated using VT-NMR. unibas.itacs.org

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. Upon ionization in the mass spectrometer, molecules often fragment in predictable ways, yielding a unique fragmentation pattern that can be used for structural elucidation. savemyexams.com

For 2-isobutylnorbornane, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the isobutyl group as a radical, leading to a prominent peak corresponding to the norbornyl cation. arizona.edu Further fragmentation of the norbornane ring system would produce a series of smaller ions. The fragmentation of the isobutyl group itself can also occur. Common fragmentation pathways for alkanes involve the loss of alkyl radicals. arizona.edu

The fragmentation pattern of 2-isobutylnorbornane would be distinct from other isomers with the same molecular formula, aiding in its specific identification. The presence of specific heteroatoms in derivatives of 2-isobutylnorbornane would lead to characteristic fragmentation patterns, for example, the loss of water from an alcohol derivative or cleavage adjacent to a carbonyl group in a ketone derivative. arizona.eduuou.ac.in The analysis of these fragmentation patterns provides strong corroborating evidence for the structure determined by NMR. miamioh.edudocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.mesavemyexams.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. libretexts.org

The IR spectrum of 2-isobutylnorbornane would be dominated by absorptions corresponding to C-H bond stretching and bending vibrations. The C-H stretching vibrations of the alkyl groups typically appear in the region of 2850-3000 cm⁻¹. The rigid norbornane skeleton will also have characteristic C-C stretching and various bending vibrations in the fingerprint region (below 1500 cm⁻¹), which can be complex but is unique to the molecule. libretexts.org

For derivatives of 2-isobutylnorbornane, IR spectroscopy is particularly useful for identifying the introduced functional groups. For example:

An alcohol derivative would show a strong, broad absorption in the 3200-3600 cm⁻¹ region due to the O-H stretching vibration.

A ketone derivative would exhibit a strong, sharp absorption around 1715 cm⁻¹ corresponding to the C=O stretching vibration. google.com

An amine derivative would show N-H stretching absorptions in the 3300-3500 cm⁻¹ region.

The presence or absence of these characteristic absorptions provides clear evidence for the functional groups present in a derivative of 2-isobutylnorbornane. datapdf.comdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy provide a wealth of information about the structure of a molecule in the gas or solution phase, X-ray crystallography provides the definitive solid-state structure. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of the positions of all atoms in the crystal lattice, providing exact bond lengths, bond angles, and torsional angles. acs.org

For a derivative of 2-isobutylnorbornane that can be crystallized, X-ray crystallography would provide an unambiguous confirmation of its three-dimensional structure, including the stereochemistry at the substituted carbon (exo or endo) and the conformation of the isobutyl group. wikipedia.orgresearchgate.net This technique is particularly powerful for resolving any ambiguities that may remain after analysis by other spectroscopic methods and for providing a detailed and accurate picture of the molecule's geometry in the solid state. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Norbornane Systems

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. nih.govwisc.edu The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by an optically active compound. youtube.comuq.edu.au This differential absorption (ΔA = A_L - A_R) is non-zero for chiral molecules and is measured as a function of wavelength. youtube.com The resulting CD spectrum provides information about the three-dimensional structure of the molecule, particularly the absolute configuration and conformational details. wisc.edu The data is often plotted as molar ellipticity [θ] versus wavelength.

A key feature of a CD spectrum is the Cotton effect, which describes the characteristic change in optical rotatory dispersion (ORD) and/or the circular dichroism in the vicinity of an absorption band of a chromophore. A positive or negative Cotton effect corresponds to the sign of the peak in the CD spectrum. For chiral norbornane systems, the rigid bicyclo[2.2.1]heptane framework provides a constrained three-dimensional structure, which significantly influences the molecule's chiroptical properties. The presence and nature of substituents on this rigid skeleton dictate the chirality and, consequently, the appearance of the CD spectrum.

The rigid structure of the norbornane cage allows for the predictable application of empirical rules, such as the octant rule for ketones, to correlate the sign of the Cotton effect with the stereochemistry of the substituents. cdnsciencepub.com The octant rule divides the space around the carbonyl chromophore into eight regions (octants), and the contribution of a substituent to the Cotton effect depends on which octant it occupies. This makes CD spectroscopy an invaluable tool for the structural elucidation and assignment of absolute configuration for new chiral norbornane derivatives.

Detailed research findings on various chiral norbornane systems have demonstrated the utility of CD spectroscopy. For instance, studies on bicyclic α-diketones within the norbornane framework have shown that the dicarbonyl chromophore maintains planarity, and the sign of the Cotton effect is governed by the vicinal effects of surrounding substituents. In other cases, the chiroptical properties of polymers derived from chiral norbornene monomers have been confirmed by the presence of a Cotton effect in their CD spectra. mdpi.com Even non-chromophoric norbornane systems can be studied using host-guest chemistry, where a chiral norbornane guest induces a CD signal in an achiral chromophoric host. rsc.org The analysis of these induced CD spectra can provide insights into the chirality of the guest molecule.

The table below summarizes representative chiroptical data for several chiral norbornane derivatives as reported in the literature. This data illustrates how different chromophores and substitution patterns on the norbornane skeleton lead to distinct CD spectral features.

| Compound/System | Chromophore/Transition | Wavelength Range (nm) | Observed Cotton Effect | Reference |

| Chiral P-stereogenic phosphinamide with norbornene backbone | π-π* transitions | 240 - 400 | Significant Cotton effect observed | chinesechemsoc.org |

| Bridged steroid with a bicyclo[2.2.1]heptane ring A system (Compound 34 ) | n → π* (C3 carbonyl) | ~296 | Positive Cotton effect | cdnsciencepub.com |

| 1,4-di-tert-butyl-2,5-dioxabicyclo[2.2.1]heptane-3,6-dione | n→π* (lactone) | Not Specified | Sign depends on absolute configuration ((1R,4R) is positive) | researchgate.net |

| Polymers from chiral norbornene derivatives | Various | Not Specified | Presence of Cotton effect confirms optical activity | mdpi.comresearchgate.net |

| Bicyclo[2.2.1]heptane-2,3-diones | n → π* (dicarbonyl) | Not Specified | Sign predicted by octant rule based on substituent positions |

Advanced Materials and Synthetic Applications of Norbornane, 2 Isobutyl and Its Analogues

Norbornane-Based Polymeric Materials

Polymers derived from norbornene and its analogues, like norbornane (B1196662), 2-isobutyl-, are of significant interest due to their rigid and bulky repeating units. This structure leads to polymers with high glass transition temperatures (Tg), excellent chemical resistance, and desirable mechanical properties. The versatility of norbornene chemistry allows for the creation of a wide array of polymers through different polymerization pathways, including homo- and copolymerization of various norbornene derivatives.

Homo- and Copolymerization of Norbornene Derivatives

The polymerization of norbornene derivatives can proceed through several distinct mechanisms, yielding polymers with different backbone structures and properties. The choice of polymerization technique and catalyst system is crucial in determining the final characteristics of the material.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins, particularly strained systems like norbornene derivatives. 20.210.105 This technique utilizes metal carbene catalysts (e.g., based on ruthenium, molybdenum, or tungsten) to cleave the double bond of the monomer and form a linear polymer with unsaturated repeating units in the backbone. 20.210.105nih.gov The high ring strain of norbornene provides a strong thermodynamic driving force for the reaction. rsc.org

ROMP is highly valued for its tolerance to a wide variety of functional groups, allowing for the direct polymerization of monomers bearing complex side chains. 20.210.105nih.gov This has enabled the synthesis of a vast library of functional polymers for applications ranging from biomedical materials to advanced electronics. rsc.org The living character of many ROMP systems also allows for precise control over polymer molecular weight and the synthesis of well-defined block copolymers. nih.gov For example, norbornene-based monomers with aramid side groups have been copolymerized using ROMP to create materials where the glass transition temperature can be controlled by the monomer composition. digitellinc.com

| Monomer | Catalyst | Polymer Properties | Reference |

| Norbornene-benzoladderene (NBL) | Grubbs' 3rd Generation (G3) | High propagation rate constant (kp) | rsc.org |

| Norbornene, 5-norbornene-2-carboxylic acid | Grubbs' 2nd Generation (G2) | Slower polymerization than polycyclooctene | nih.gov |

| Mesogenic Norbornene Derivatives | Mo-alkylidene initiators | Well-defined side-chain liquid crystalline polymers | kaust.edu.sa |

| Norbornadiene diesters | Grubbs' 3rd Generation (G3) | Mw/Mn determined by GPC | researchgate.net |

In contrast to ROMP, vinyl addition polymerization (also known as addition polymerization) opens the double bond of the norbornene monomer to create a polymer with the saturated bicyclic norbornane structure as part of the main chain. acs.org This route produces polymers with higher thermal and chemical stability due to their fully saturated backbones. acs.org

This type of polymerization is typically catalyzed by late transition metal complexes, particularly those based on palladium and nickel. acs.orgncl.ac.uk The development of single-component cationic Pd-complexes with N-heterocyclic carbene (NHC) ligands has advanced the field, offering catalysts that are stable in air and tolerant to numerous functional groups, including alkyl, ester, and imide motifs. ncl.ac.uk These catalysts can produce high-molecular-weight homopolymers from functionalized norbornenes, which was previously a significant challenge. acs.orgresearchgate.net The resulting vinyl-addition polynorbornenes are of great interest as materials for gas separation membranes and in microelectronics. semanticscholar.org

| Monomer | Catalyst System | Key Finding | Reference |

| Norbornenes with bromoalkyl groups | (NHC)Pd-systems | Synthesis of high-molecular-weight homopolymers (Mn up to 1.4 × 10⁶) | acs.org |

| Norbornene | (t-BuNSiMe2Flu)TiMe2 / dried MAO | Very high polymerization activity | 20.210.105 |

| Functionalized Norbornenes | Cationic [(NHC)Pd(allyl)L]⁺A⁻ | Highly efficient, air-stable, single-component catalysts | ncl.ac.uk |

| Norbornene and Alkenyl-norbornenes | α-substituted benzylic palladium(II) complexes | Polymerization occurs exclusively through the endocyclic double bond | semanticscholar.org |

A more recent and powerful strategy for creating norbornane-based polymers is the Catalytic Arene-Norbornene Annulation (CANAL) polymerization. nih.govacs.orgacs.org This method constructs rigid ladder polymers with fused norbornyl benzocyclobutene backbones. nih.govkaust.edu.sa The polymerization typically uses readily available monomers like norbornadiene and various dibromoarenes, catalyzed by a palladium complex. acs.orgstanford.edu

The CANAL reaction creates a unique, highly rigid, and contorted polymer architecture. stanford.edursc.org These ladder polymers are inherently microporous, highly glassy, and possess exceptional thermal stability, with glass transition temperatures often exceeding their decomposition temperatures (>400 °C). nih.govkaust.edu.sa The properties of these materials can be tuned by altering the structure of the aryl bromide monomer or by incorporating functional groups. nih.govacs.org This has been achieved both through the copolymerization of functionalized monomers and by post-polymerization modification. nih.govnih.gov The resulting functional ladder polymers are promising for high-temperature applications and as advanced membrane materials for gas separations. nih.govacs.org

| Monomers | Catalyst System | Polymer Architecture | Key Properties | Reference |

| Norbornadiene, Dibromoarenes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Rigid, kinked norbornyl benzocyclobutene ladder | Microporous, highly glassy | nih.govacs.org |

| Ladder-type dinorbornenes, Dibromoxylene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Functionalized ladder polymer | Mn up to 66 kDa | acs.org |

| Norbornadiene, 2,7-dibromofluorenes | Palladium catalyst | 3D contorted ladder polymer | High surface area (870-1190 m²/g), Td >450 °C | kaust.edu.sa |

Functional Polymers with Specific Architectural Features

The synthesis of functional polymers with precisely controlled architectures allows for the development of materials with highly specific and advanced properties. Norbornane-based structures are ideal building blocks for such polymers due to their rigid and well-defined three-dimensional shape.

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.gov When synthesized using monomers that have rigid, contorted structures that cannot pack efficiently, the resulting materials exhibit "intrinsic microporosity." These polymers of intrinsic microporosity (PIMs), and specifically PIM-polyimides (PIM-PIs), possess interconnected free volume elements on the nanometer scale. nih.govresearchgate.net

Rigid, three-dimensional bicyclic structures, such as those derived from norbornane and, more commonly, triptycene, are excellent building blocks for PIM-PIs. nih.govresearchgate.net Triptycene, a paddlewheel-shaped hydrocarbon, can be functionalized to create diamine monomers. researchgate.netacs.org When these sterically hindered diamines are polymerized with dianhydrides, they produce polyimides with high internal surface areas (BET surface areas often between 600-850 m²/g) and significant microporosity. nih.govacs.org The resulting PIM-PIs are highly soluble in organic solvents, thermally stable up to ~500 °C, and show great promise as membrane materials for gas separation, often exhibiting performance that surpasses the established "Robeson upper bounds" for permeability and selectivity. nih.govacs.orgrsc.org Similarly, ladder-type diamines synthesized via CANAL can be used to create microporous polyimides with high surface areas and robust mechanical properties. acs.orgresearchgate.net

| Diamine Monomer | Dianhydride Monomer | Polymer Properties | Application | Reference |

| 1,3,6,8-tetramethyl-2,7-diaminotriptycene (TMDAT) | Various (6FDA, PMDA, etc.) | BET surface area: 610–850 m²/g; Td up to 510 °C | Gas separation membranes | nih.govacs.org |

| 2,6 (7)-dihydroxy-3,7(6)-diaminotriptycene (DAT1-OH) | 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Td up to 440 °C; BET surface area: 160 m²/g | Natural gas sweetening | nih.gov |

| CANAL-derived ladder diamines | 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Td > 450 °C; BET surface area: ~200–530 m²/g | Gas separation membranes | acs.orgresearchgate.net |

| 3,3ʹ-dimethylnaphthidine (DMN) | Triptycene-based dianhydrides | BET surface area: 680-760 m²/g | Gas separation membranes | researchgate.net |

Organic-Inorganic Hybrid Materials (e.g., POSS-Norbornene Copolymers)

Organic-inorganic hybrid materials leverage the distinct properties of both organic polymers and inorganic nanostructures. The incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) into a polynorbornene matrix yields materials with enhanced thermal stability, mechanical properties, and controlled morphologies. researchgate.netresearchgate.netacs.org POSS molecules are cage-like structures with an inorganic silica (B1680970) core and organic substituents, allowing for their integration into polymer chains. nih.govscribd.com

The primary method for creating these hybrids is through Ring-Opening Metathesis Polymerization (ROMP) of norbornene monomers functionalized with POSS moieties. researchgate.netnih.gov For instance, the sequential, living block copolymerization of a cyclopentyl-POSS-norbornene (POSS-NBE) monomer with other cyclic olefins like methyltetracyclododecene (MTD) has been successfully achieved using ruthenium-based catalysts. researchgate.netscispace.com This approach allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity. researchgate.netscispace.com

The resulting POSS-containing copolymers exhibit significantly altered properties compared to the parent polynorbornene. The bulky POSS cages can disrupt polymer chain packing, influencing the material's glass transition temperature and morphology. acs.org Characterization using thermogravimetric analysis (TGA), transmission electron microscopy (TEM), and wide-angle X-ray scattering (WAXS) confirms the successful incorporation of POSS and reveals the nanostructured morphology of these hybrid materials. researchgate.netresearchgate.net For example, TEM analysis of POSS-norbornene copolymer films has shown POSS agglomerates on the nanometer scale, and atomic force microscopy (AFM) has indicated changes in surface roughness. researchgate.net

Table 1: Properties of POSS-Norbornene Copolymers

| Copolymer System | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| poly(POSS-NBE-b-MTD) | Sequential ROMP | Controlled molecular weight and narrow distribution achieved. Thermal stability increased with POSS content. | researchgate.netscispace.com |

| TFNDI-NPONDI Copolymers | ROMP | Optically transparent and flexible films with 50 nm-sized POSS agglomerates. Increased hydrophobicity with POSS incorporation. | researchgate.net |

Chiral Polymers for Enantioselective Separations

Optically active polymers derived from norbornene are of significant interest for applications in enantioselective separations, serving as chiral stationary phases (CSPs) for chromatography or as materials for enantioselective membranes. mdpi.comnih.govresearchgate.net The versatility of norbornene chemistry allows for the straightforward incorporation of chiral moieties, often from renewable sources like terpenes, into the polymer structure. mdpi.comnih.gov

A common synthetic strategy involves the reaction of cis-5-norbornene-2,3-dicarboxylic anhydride with various chiral alcohols, such as (-)-menthol, (-)-borneol, and S-(-)-2-methylbutanol-1, to create chiral norbornene-type monomers. mdpi.comnih.gov These monomers can then be efficiently polymerized via ROMP using catalysts like the Grubbs second-generation catalyst, yielding high-molecular-weight polymers with good film-forming properties. mdpi.comresearchgate.net

The properties of these chiral polymers are highly tunable. Their glass transition temperatures can range from -30 °C to +139 °C, meaning they can be designed to be either rubbery or glassy at operating temperatures. mdpi.comnih.govresearchgate.net The rigid norbornene backbone combined with the specific chiral pendants creates a well-defined chiral environment capable of discriminating between enantiomers. mdpi.comacs.org For example, polymers based on quinine-functionalized norbornene have been shown to effectively discriminate between mandelic acid enantiomers. mdpi.com

Table 2: Chiral Norbornene-Based Polymers and Their Properties

| Chiral Moiety Source | Polymerization | Polymer Properties | Potential Application | Reference |

|---|---|---|---|---|

| (-)-Menthol, (-)-Borneol, Pinanol | ROMP | High thermal stability, Tg from -30 to +139 °C, good film-forming properties. | Enantioselective membranes, Chiral stationary phases | mdpi.comnih.gov |

| Quinine (B1679958) | ROMP | Forms a regular polymeric matrix with one quinine moiety per repeating unit. | Separation of racemic mixtures (e.g., mandelic acid) | mdpi.com |

Polymers for Optoelectronic Applications

Polymers based on norbornene are emerging as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), due to their unique combination of properties. researchgate.netnorbornene.ru These polymers typically exhibit high optical transparency (93-97% in the visible spectrum), high thermal stability, low water absorption, and high glass transition temperatures. researchgate.netresearchgate.net

Norbornene derivatives can be polymerized through different mechanisms, such as vinyl-addition polymerization, which results in a saturated polymer backbone. norbornene.ru This non-conjugated backbone is crucial as it helps maintain a high triplet energy level (ET), a critical property for host materials in blue phosphorescent or TADF (thermally activated delayed fluorescence) OLEDs. researchgate.net For instance, non-conjugated polynorbornenes with hole-transporting arylamine side chains have been developed as host materials for efficient narrowband blue OLEDs, achieving high triplet energies of 3.12–3.20 eV and external quantum efficiencies over 20%. researchgate.net

Copolymerization of norbornene with functional monomers allows for the tuning of electronic properties. By incorporating charge-transporting groups (like oxadiazole for electron transport or triarylamine for hole transport) and emissive chromophores as side chains, multifunctional polymers can be synthesized. acs.orgacs.org These materials can act as the emissive layer, hole-transporting layer, or host material in a device. acs.orgacs.orgmdpi.com For example, copolymers of norbornene with methyl acrylate (B77674) and tert-butyl acrylate show high transparency and are promising as matrices for creating nanocomposite materials for optoelectronics. researchgate.net Recent research has also focused on indole-functionalized norbornene dicarboximide copolymers, which exhibit enhanced thermal and optical properties suitable for optoelectronic devices. acs.org

Sulphur-Containing Norbornene Polymers

The incorporation of sulfur into a polynorbornene backbone creates materials with modified thermal and mechanical properties. ontosight.ai The reaction of norbornene with elemental sulfur can lead to the formation of polysulfide compounds, where sulfur adds across the double bond of the bicyclic ring. ontosight.aiacs.org

One method for creating these polymers is through the reaction of norbornene or its derivatives with elemental sulfur, sometimes in the presence of a catalyst. researchgate.net This can result in the formation of cyclic trisulfide monomers which can then be polymerized. researchgate.net An alternative and more controlled approach is the electrochemically initiated ring-opening polymerization of norbornene-based cyclic trisulfide monomers, which yields well-defined, linear poly(trisulfides). researchgate.net

The inclusion of sulfur atoms in the polymer structure can enhance thermal stability. ontosight.ai These sulfur-containing polymers have potential applications as high-performance materials and have been investigated for uses in rubber vulcanization and as industrial additives. ontosight.ai Additionally, polymers containing norbornene sulfonamide repeating units have been synthesized via both addition and ROMP methods, which can then be copolymerized with monomers like sulfur dioxide. google.com The unique properties of sulfur-containing polymers also make them of interest for optical and electrochemical applications. nih.gov

Role of 2-Isobutylnorbornane Derivatives as Synthons in Complex Organic Synthesis

The rigid and sterically defined structure of the norbornane skeleton makes its derivatives, such as 2-isobutylnorbornane, valuable synthons (synthetic building blocks) for constructing complex organic molecules. The bicyclic system provides a predictable three-dimensional scaffold upon which further chemical complexity can be built. acs.org

Intermediate in Heterocycle Synthesis

Norbornane derivatives serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds. researchgate.net Norbornane/ene β-amino acids, for example, are unique bifunctional synthons that can be used to prepare various heterocycles. researchgate.net

A powerful strategy involves using the norbornene framework as a temporary scaffold in a Diels-Alder reaction, followed by functionalization and a subsequent retro-Diels-Alder reaction. This sequence allows for the construction of heterocycles that might be difficult to synthesize directly. For instance, norbornene-fused precursors have been used to synthesize pyridazinones and 1,2-oxazin-6-ones. researchgate.net Similarly, the reaction of norbornene β-amino acids with reagents like chloroalkyl isothiocyanates, followed by a retrodiene decomposition, has been employed to furnish heterocyclic structures. researchgate.net This method provides a pathway to otherwise inaccessible molecules by using the norbornene moiety to control stereochemistry and reactivity before it is removed.

Precursors for Advanced Organic Scaffolds

The conformational rigidity of the norbornane framework is a key feature that allows it to serve as a precursor for advanced organic scaffolds. researchgate.netresearchgate.net This rigidity helps to pre-organize appended functional groups in space, which is particularly useful in the design of molecules with specific binding properties or in the construction of complex polycyclic systems. acs.org

Norbornene derivatives are central to the Catellani reaction, a palladium-catalyzed process that enables the ortho-functionalization of aryl halides. In these reactions, norbornene acts as a transient template to direct C-H activation. This methodology has been applied to the one-pot synthesis of complex scaffolds like phenanthrenes. beilstein-journals.org Furthermore, the unique bicyclic structure of bis(aminomethyl)norbornane (B1581727) allows for diverse functionalization, making it a valuable building block for complex organic molecules and polymers. Unsymmetrical norbornane scaffolds have also been designed to act as molecular templates that induce specific hydrogen bonding patterns and secondary structures in attached peptide strands, demonstrating their utility in creating sophisticated biomimetic structures. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Norbornane (B1196662) Functionalization

The functionalization of the saturated and highly stable norbornane framework is a significant chemical challenge. Research has consequently focused heavily on the more reactive precursor, norbornene, with the palladium/norbornene (Pd/NBE) cooperative catalysis, often called the Catellani reaction, being a prime example. sci-hub.senih.gov This powerful method allows for the selective functionalization at both the ortho and ipso positions of aryl halides, using norbornene as a transient mediator. sci-hub.seresearchgate.net The process involves a palladacycle intermediate that facilitates subsequent coupling reactions. researchgate.net

Recent advancements have expanded the scope of these catalytic systems. For instance, novel nickel catalysts bearing bidentate aldimine imidazolidin-2-imine/guanidine ligands have been developed for the polymerization and copolymerization of norbornene. bohrium.com These systems exhibit high activity and can incorporate other olefins, such as 1-dodecene (B91753) and 1-octadecene, to produce high-molecular-weight cyclic olefin copolymers (COCs). bohrium.com Another novel approach is the synthesis of fluorenyl alcohols from aryl iodides and secondary ortho-bromobenzyl alcohols using a palladium/norbornene catalytic system. rsc.org

While these systems are designed for norbornene, they lay the groundwork for future research into catalysts capable of directly functionalizing the saturated norbornane skeleton. The development of catalysts that can selectively activate the C-H bonds of a substituted alkane like Norbornane, 2-isobutyl-, without requiring a pre-installed functional group or olefinic bond, remains a key frontier. Such a development would streamline the synthesis of complex norbornane derivatives and is a critical area for future exploration.

| Catalyst System | Application | Key Findings |

| Palladium/Norbornene (Pd/NBE) | Catellani-type reaction for functionalizing aryl halides | Enables simultaneous and selective functionalization at ortho and ipso positions. sci-hub.seresearchgate.net |

| Aldimine Imidazolidin-2-imine/Guanidine Nickel Complexes | Norbornene polymerization and copolymerization | Produces high-molecular-weight cyclic olefin copolymers with adjustable properties. bohrium.com |

| Palladium/Norbornene (Pd/NBE) | Synthesis of substituted 9H-fluoren-9-ols | Demonstrates high functional group tolerance under mild conditions. rsc.org |

Exploration of New Stereoselective Transformations

The rigid, three-dimensional structure of the norbornane scaffold makes it an excellent template for stereoselective synthesis. The exploration of new transformations that can control the stereochemistry of substituents is a vibrant area of research. A significant strategy involves the carbon-carbon bond cleavage of norbornane derivatives to stereoselectively synthesize substituted cyclopentanes and cyclohexanes. semanticscholar.org This ring-opening approach leverages the inherent strain of the bicyclic system to drive the reaction towards structurally novel products. semanticscholar.org

Furthermore, chiral catalysts are pivotal in controlling the enantioselectivity of reactions involving norbornane precursors. magtech.com.cn Chiral diols, diphenols, or oxazolines, when coordinated with metals like aluminum, boron, or titanium, have been shown to enhance the stereoselectivity of the Diels-Alder reaction used to form chiral norbornene derivatives. magtech.com.cn The stereoselective functionalization of the olefinic bond in N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid has been achieved through iodolactonization, leading to new hydroxy-substituted derivatives with well-defined stereochemistry. nih.gov

For a molecule like Norbornane, 2-isobutyl-, which is chiral, developing stereoselective transformations is crucial. Future research will likely focus on adapting existing methods and discovering new ones to:

Selectively functionalize other positions on the norbornane ring relative to the existing isobutyl group.

Perform enantioselective synthesis to isolate specific stereoisomers of 2-isobutyl-norbornane derivatives.

Utilize the isobutyl group to direct the stereochemical outcome of subsequent reactions on the bicyclic framework.

| Transformation Type | Substrate Class | Outcome |

| C-C Bond Scission | Norbornane derivatives | Stereoselective synthesis of substituted cyclopentanes and cyclohexanes. semanticscholar.org |

| Asymmetric Diels-Alder Reaction | Cyclopentadiene (B3395910) and asymmetric dienophiles | Synthesis of chiral norbornene derivatives with high enantioselectivity using chiral catalysts. magtech.com.cn |

| Stereoselective Functionalization | Alicyclic aminocarboxylic acids (norbornene-type) | Introduction of functional groups (e.g., hydroxyl) with high stereocontrol. nih.gov |

| Asymmetric Synthesis | Norbornane-based starting materials | Preparation of highly enantiomerically enriched norbornane-type diamine derivatives. researchgate.net |

Advanced Computational Methodologies for Predicting Norbornane Reactivity

As synthetic routes to complex molecules become more ambitious, predictive computational models are indispensable for guiding experimental work. Advanced computational methodologies, including machine learning (ML), deep learning, and quantum mechanics (QM), are increasingly being used to predict the chemical reactivity of organic compounds. nih.gov These methods can rapidly evaluate the intrinsic reactivity of molecules, reducing the computational cost and time associated with traditional experimental screening. nih.gov

For instance, a QM-augmented graph neural network (QM-GNN) model has been trained to screen a vast chemical space of cycloaddition reactions, including those with norbornene-based scaffolds, to identify promising candidates for bioorthogonal click chemistry. mit.edu Density functional theory (DFT) calculations have been successfully employed to reproduce and explain the reactivity patterns in cycloaddition reactions involving phenyl azide (B81097) and various dipolarophiles, including norbornene. acs.org These studies show that reactivity is controlled by a combination of factors, including distortion energies and charge transfer, which can be effectively modeled. acs.org Hybrid potentials that combine molecular mechanics with artificial neural networks are also being developed to simulate reaction dynamics with high accuracy. acs.org

The application of these advanced computational tools to Norbornane, 2-isobutyl- and its derivatives is a promising future direction. Such studies could:

Predict the most likely sites for C-H activation under various catalytic conditions.

Model the transition states of potential stereoselective transformations to predict product ratios and stereochemical outcomes.

Screen for novel reactions and catalysts tailored for the specific electronic and steric environment created by the isobutyl substituent.

Elucidate the reaction mechanisms for the formation or degradation of this compound in biological or environmental systems. iu.eduresearchgate.net

Integration of Norbornane Derivatives into Next-Generation Advanced Materials

The unique physical properties imparted by the rigid norbornane scaffold make its derivatives attractive building blocks for advanced materials. ontosight.ai A primary route to these materials is through the ring-opening metathesis polymerization (ROMP) of norbornene derivatives. This technique allows for the synthesis of well-defined polymers with tunable properties. acs.org For example, modular norbornene derivatives have been polymerized to create amphiphilic polymers whose interactions with phospholipid membranes can be systematically studied. acs.org

The applications for norbornane-based materials are diverse. Chiral norbornene derivatives are being explored for use in photochromic materials and ion exchange membranes. magtech.com.cn Copolymers of norbornene and other olefins, known as cyclic olefin copolymers (COCs), are valuable for their wide range of glass transition temperatures (Tg), making them suitable for various engineering applications. bohrium.com Furthermore, the norbornene scaffold itself is being investigated as a core structure in the development of new anticancer agents and drug delivery systems, where its rigidity and potential for functionalization can be exploited. nih.gov

The integration of the 2-isobutyl-norbornane moiety into such materials is an unexplored but potentially fruitful area. The nonpolar, bulky isobutyl group could be used to precisely tune the properties of polymers and other materials. Future research could investigate how incorporating Norbornane, 2-isobutyl- as a monomer or a pendant group affects:

The thermal properties (e.g., Tg) and mechanical strength of polymers.

The hydrophobicity and self-assembly behavior of amphiphilic materials.

The performance of ion exchange membranes by altering free volume and chain packing.

The biological activity of polymeric drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for 2-isobutylnorbornane, and how can purity be validated?

The synthesis of 2-isobutylnorbornane typically involves cycloaddition reactions, such as the Diels-Alder reaction, using norbornadiene derivatives and isobutyl-substituted dienophiles. Post-synthesis purification via column chromatography (silica gel, non-polar solvents) is critical to isolate the target compound. Purity validation requires a combination of gas chromatography (GC) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity. For stereochemical confirmation, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography are recommended .

Q. How can spectroscopic techniques distinguish 2-isobutylnorbornane from its structural analogs?

- NMR : Chemical shifts in H NMR (e.g., upfield shifts for bridgehead protons at ~1.5 ppm) and C NMR (distinctive signals for quaternary carbons near 40-50 ppm) help identify the norbornane core. The isobutyl group’s methyl protons appear as a triplet (~0.9 ppm) and a multiplet for the CH group (~1.7 ppm).

- IR Spectroscopy : Absence of carbonyl peaks (e.g., ~1700 cm) rules out oxidized byproducts.

- Mass Spectrometry : A molecular ion peak at m/z 138 (CH) confirms the molecular formula .

Q. What experimental strategies resolve stereochemical ambiguity in substituted norbornanes?